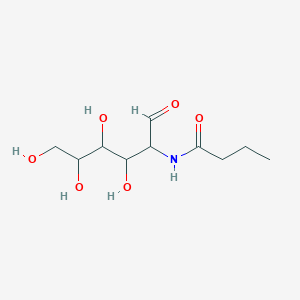

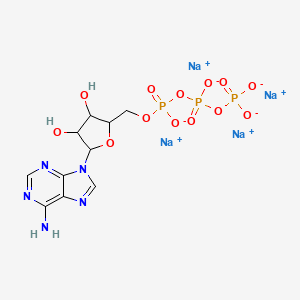

![molecular formula C21H30O3 B14793586 (8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)

(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triolex is a synthetic derivative of a naturally occurring steroid in humans. It is classified as a selective glucocorticoid receptor modulator, which distinguishes it from traditional glucocorticoids that often come with substantial side effects. Triolex has garnered significant interest in the pharmaceutical and medical research communities due to its unique properties and potential therapeutic benefits, particularly in treating conditions characterized by chronic inflammation and metabolic dysregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triolex is synthesized through a series of chemical reactions involving the modification of naturally occurring steroids. The synthetic route typically involves the selective modulation of the glucocorticoid receptor, which is achieved through specific chemical reactions that alter the steroid’s structure to enhance its anti-inflammatory properties while minimizing side effects .

Industrial Production Methods: The industrial production of Triolex involves large-scale chemical synthesis processes that ensure the compound’s purity and efficacy. These processes are designed to be cost-effective and scalable, allowing for the production of significant quantities of Triolex for clinical and research purposes .

Chemical Reactions Analysis

Types of Reactions: Triolex undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The primary products formed from these reactions are modified steroids with enhanced anti-inflammatory and immunomodulatory properties. These products are crucial for the compound’s efficacy in treating various inflammatory and metabolic disorders .

Scientific Research Applications

Mechanism of Action

Triolex operates through selective modulation of the glucocorticoid receptor. Traditional glucocorticoids often activate these receptors in a way that leads to broad immunosuppression and a slew of side effects. Triolex, on the other hand, selectively modulates the glucocorticoid receptor, aiming to retain the anti-inflammatory and immunomodulatory benefits while minimizing adverse effects .

Molecular Targets and Pathways: Triolex works by binding to the glucocorticoid receptor and altering its conformation. This selective binding influences the receptor’s interaction with co-regulators and the transcription of specific genes involved in inflammatory and metabolic processes. By doing so, Triolex can inhibit pro-inflammatory cytokines and other mediators of inflammation, which are typically overexpressed in inflammatory and metabolic disorders .

Comparison with Similar Compounds

Traditional Glucocorticoids: These include compounds like prednisone and dexamethasone, which are effective but come with significant side effects such as weight gain, osteoporosis, and increased risk of infection.

Selective Glucocorticoid Receptor Modulators: Other compounds in this category include CORT108297 and AL-438, which also aim to provide anti-inflammatory benefits with fewer side effects.

Uniqueness of Triolex: Triolex stands out due to its ability to selectively modulate the glucocorticoid receptor, providing potent anti-inflammatory effects without the broad immunosuppression seen with traditional glucocorticoids. This selective modulation makes Triolex a promising candidate for treating a range of inflammatory and metabolic disorders with a reduced risk of adverse effects .

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol |

InChI |

InChI=1S/C21H30O3/c1-4-21(24)10-7-16-18-15(6-9-20(16,21)3)19(2)8-5-14(22)11-13(19)12-17(18)23/h1,12,14-18,22-24H,5-11H2,2-3H3 |

InChI Key |

JJKOQZHWYLMASZ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3CCC4(C#C)O)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

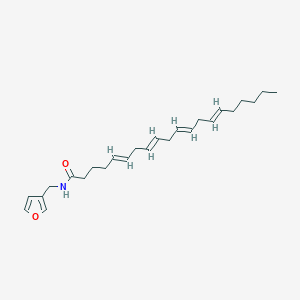

![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid](/img/structure/B14793504.png)

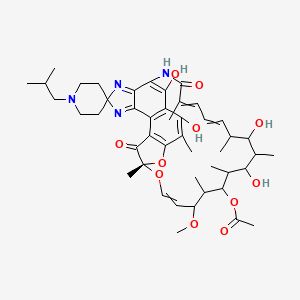

![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)

![ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B14793528.png)

![D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)

![Methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B14793558.png)

![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)